molecular formula C₃₀H₄₂N₄O₄ B026214 Desnicotinyl indinavir CAS No. 150323-38-9

Desnicotinyl indinavir

Cat. No. B026214
M. Wt: 522.7 g/mol
InChI Key: MKMGKCALCCOODL-XXEBQWMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Indinavir, including its derivatives, is synthesized through complex organic reactions. The synthesis typically involves creating a potent and specific inhibitor structure to target the HIV-1 protease. The disposition of indinavir in humans has been studied after oral doses, indicating significant metabolic pathways and excretion processes (Balani et al., 1996).

Molecular Structure Analysis

Indinavir's molecular structure is designed to interact specifically with the HIV-1 protease. The specific modifications in desnicotinyl indinavir would aim to enhance this interaction or improve pharmacokinetic properties. The structure involves functional groups that enable it to inhibit the viral protease effectively.

Chemical Reactions and Properties

Indinavir undergoes various chemical reactions in the body, including oxidative metabolism predominantly through the CYP3A enzyme pathway. This metabolism results in several metabolites, which are excreted through urine and feces (Lin et al., 1996; Chiba et al., 1997).

Physical Properties Analysis

The physical properties of indinavir, such as solubility and stability, influence its pharmacokinetics. For instance, indinavir sulfate, a form of indinavir, is known to deliquesce through moisture absorption, indicating its sensitivity to environmental conditions (Ito et al., 2019).

Scientific Research Applications

Neuropharmacokinetics and Brain Delivery

Indinavir's ability to cross the blood-brain barrier was enhanced through the development of lactoferrin-treated nanoemulsions, significantly improving its delivery to the brain. This enhancement is crucial for treating neurological aspects of HIV infection, as standard forms of indinavir have limited brain penetration due to efflux by P-glycoprotein at the blood-brain barrier. The development of these nanoemulsions represents a significant advancement in the potential neurological applications of indinavir, offering a more effective treatment option for HIV-related brain infections or complications (Karami et al., 2019).

Antitumor Applications

Research into novel indinavir analogs has revealed significant antitumor activities. One such analog, CH05-10, demonstrated substantial cytotoxic effects across various human malignancies, suggesting a broad-spectrum antitumor application. This compound induced cell cycle arrest, apoptosis, endoplasmic reticulum stress, and autophagy in cancer cells, highlighting the potential for indinavir derivatives in cancer therapy. The pleiotropic effects of CH05-10 indicate its promise as a potent anticancer agent, opening new avenues for the use of indinavir and its analogs in oncology (You et al., 2010).

Enhancing Brain-Specific Accumulation

The incorporation of Tween 80 in lipid nanoemulsions for indinavir delivery has been shown to significantly improve its accumulation in the brain. This approach potentially bypasses the efflux mechanisms at the blood-brain barrier, providing a more effective means of delivering indinavir to target brain tissues. Such advancements in drug delivery systems are crucial for addressing the challenges of treating HIV and related complications within the central nervous system (Prabhakar et al., 2013).

Safety And Hazards

Indinavir, the parent compound of Desnicotinyl indinavir, can cause serious eye irritation and is suspected of damaging the unborn child . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Future Directions

While there is limited information on Desnicotinyl indinavir specifically, research into HIV treatments, including those related to indinavir, continues to be a significant area of interest . The development of new compounds and strategies could inform future HIV cure strategies .

properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMGKCALCCOODL-XXEBQWMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desnicotinyl indinavir

CAS RN

150323-38-9
Record name Desnicotinyl indinavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESNICOTINYL INDINAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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